

Application Notes and Protocols for BRD2492 Treatment of Breast Cancer Cell Lines

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Compound of Interest				
Compound Name:	BRD2492			
Cat. No.:	B12380826	Get Quote		

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Introduction

BRD2492 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1] HDAC enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. In various cancers, including breast cancer, the dysregulation of HDAC activity is associated with tumor progression. Inhibition of HDAC1 and HDAC2 has emerged as a promising therapeutic strategy to reactivate tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a summary of the known effects of BRD2492 on breast cancer cell lines and detailed protocols for its use in in vitro studies.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of **BRD2492** in different breast cancer cell lines. This data is crucial for determining the appropriate concentration range for experimental studies.

Cell Line	Subtype	IC50 (μM)	Citation
T-47D	Luminal A	1.01	[1]
MCF-7	Luminal A	11.13	[1]

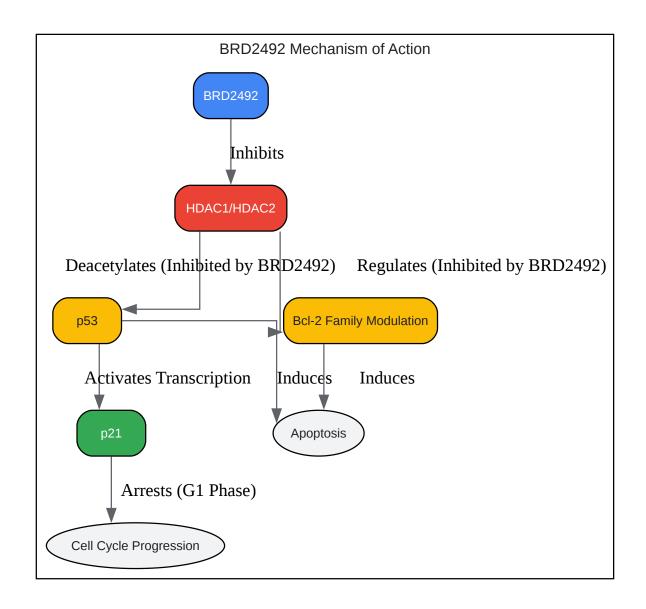


Mechanism of Action

BRD2492 exerts its anti-cancer effects by selectively inhibiting HDAC1 and HDAC2. This inhibition leads to an increase in the acetylation of histone and non-histone proteins. A key non-histone target is the tumor suppressor protein p53. Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21. Increased p21 expression results in cell cycle arrest, primarily at the G1 phase, thereby halting cell proliferation. Furthermore, HDAC1/2 inhibition can promote apoptosis through both p53-dependent and p53-independent pathways, involving the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Mandatory Visualizations







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References

- 1. HDAC inhibitors induce tumor-cell-selective pro-apoptotic transcriptional responses PMC [pmc.ncbi.nlm.nih.gov]
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